N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide
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Overview
Description
N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, an oxadiazole ring, and a chlorobenzamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde under oxidative conditions to form the benzimidazole ring . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of the benzimidazole-oxadiazole intermediate with 2-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can produce a variety of substituted benzimidazole-oxadiazole derivatives.
Scientific Research Applications
N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function . The oxadiazole ring may enhance the compound’s binding affinity and specificity, while the chlorobenzamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like mebendazole and albendazole, which are used as antiparasitic agents.
Oxadiazole Derivatives: Compounds like furazolidone, which has antimicrobial properties.
Uniqueness
N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide is unique due to its combination of a benzimidazole core, an oxadiazole ring, and a chlorobenzamide moiety. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C20H18ClN5O2 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[4-(1-butylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-2-3-12-26-16-11-7-6-10-15(16)22-19(26)17-18(25-28-24-17)23-20(27)13-8-4-5-9-14(13)21/h4-11H,2-3,12H2,1H3,(H,23,25,27) |
InChI Key |
NSLBZDNWVDLYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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